molecular formula C7H10N2S B6264483 4-cyclobutyl-1,3-thiazol-2-amine CAS No. 475058-07-2

4-cyclobutyl-1,3-thiazol-2-amine

Cat. No. B6264483
CAS RN: 475058-07-2
M. Wt: 154.2
InChI Key:
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Description

4-cyclobutyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 475058-07-2 . It has a molecular weight of 154.24 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for 4-cyclobutyl-1,3-thiazol-2-amine is 1S/C7H10N2S/c8-7-9-6(4-10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) . This indicates that the compound has a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Heterocyclic Synthesis Applications

Thiazole derivatives serve as crucial building blocks in synthesizing a wide array of heterocyclic compounds. Their reactivity and versatility facilitate the creation of complex molecules with potential applications in pharmaceuticals, agriculture, and materials science. The synthesis of heterocycles like pyrazolines, thiazolines, and thiazolidinones involves reactions under mild conditions, offering pathways to develop compounds with enhanced biological activities (Gomaa & Ali, 2020).

Pharmacological Evaluation

Thiazole derivatives have been evaluated for various pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The design and development of benzofused thiazole derivatives, for instance, have shown promise as potential antioxidant and anti-inflammatory agents. In vitro screenings indicate distinct activities against specific inflammatory markers, underscoring the therapeutic potential of these compounds (Raut et al., 2020).

Biological Activity and Therapeutic Applications

Research on thiazole-based compounds has highlighted their significant bioactivity, including antimicrobial, anticancer, and antidiabetic effects. The modification of thiazole scaffolds has led to the discovery of new drugs with lesser side effects and improved efficacy. Thiazole derivatives, due to their structural diversity, offer a rich framework for the development of novel therapeutic agents targeting a range of diseases (Leoni et al., 2014; Leoni et al., 2014, Part 2).

Safety and Hazards

The safety information available indicates that 4-cyclobutyl-1,3-thiazol-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiazole derivatives, including 4-cyclobutyl-1,3-thiazol-2-amine, have shown potential in various biological activities such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Future research could focus on exploring these potentials further, particularly in the field of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclobutyl-1,3-thiazol-2-amine can be achieved through a multi-step process involving the cyclization of a suitable precursor.", "Starting Materials": [ "Cyclobutylamine", "2-bromoacetic acid", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form 4-cyclobutyl-2-oxo-butanoic acid.", "Step 2: The resulting acid is then reacted with thiourea in ethanol to form the corresponding thiazolidinone intermediate.", "Step 3: The thiazolidinone intermediate is then cyclized using hydrochloric acid to form 4-cyclobutyl-1,3-thiazol-2-amine." ] }

CAS RN

475058-07-2

Product Name

4-cyclobutyl-1,3-thiazol-2-amine

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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